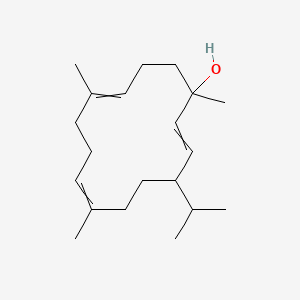
1,7,11-Trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,11-Trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol is a chemical compound with the molecular formula C20H34O It is known for its unique structure, which includes a cyclotetradecane ring with three double bonds and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,11-Trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol typically involves the cyclization of linear precursors followed by the introduction of double bonds and functional groups. One common method involves the use of a Diels-Alder reaction to form the cyclotetradecane ring, followed by selective hydrogenation and hydroxylation to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve the extraction of natural sources, such as plant resins, followed by purification and chemical modification. For example, the extraction of Boswellia serrata resin using hexane can yield a mixture of compounds, which can then be further processed to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,7,11-Trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a fully saturated cyclotetradecane ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Substitution: Substitution reactions can be performed using reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated cyclotetradecane derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
1,7,11-Trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of inflammatory diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mecanismo De Acción
The mechanism of action of 1,7,11-Trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its antimicrobial activity could be due to the disruption of microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- (2E,6E,11Z)-3,7,13-Trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-triene-1,13-diol
- (2E,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol
Uniqueness
1,7,11-Trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Propiedades
Fórmula molecular |
C20H34O |
|---|---|
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol |
InChI |
InChI=1S/C20H34O/c1-16(2)19-12-11-18(4)9-6-8-17(3)10-7-14-20(5,21)15-13-19/h9-10,13,15-16,19,21H,6-8,11-12,14H2,1-5H3 |
Clave InChI |
YAPXSYXFLHDPCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C=CC(CCC(=CCC1)C)C(C)C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















